4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
Description
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone (CAS: 21938-32-9) is a hydrazone derivative characterized by a thiazole ring substituted with a phenyl group at the 4-position and a dimethylaminobenzaldehyde moiety linked via a hydrazone bond. Its molecular formula is C₁₈H₁₈N₄S, with a molecular weight of 322.430 g/mol. The compound’s structure combines an electron-rich dimethylamino group (strong σ-donor) with an aromatic thiazole core, conferring unique electronic and steric properties .
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-22(2)16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,21)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWHJUUMBODAQK-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-phenyl-1,3-thiazol-2-yl)hydrazone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Cyclization Reactions
The hydrazone moiety facilitates intramolecular cyclization under acidic or basic conditions. A notable example involves its conversion to thiazolidin-4-one derivatives via nucleophilic attack by sulfur atoms on activated imine intermediates ( ).
Key reaction parameters for thiazolidinone synthesis ( ):
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | Methanol | 65 | 7 | 82–89 |
| Nano-CdZr₄(PO₄)₆ | CHCl₃ | 25 | 4 | 75–85 |
Electron-withdrawing groups (EWGs) on aromatic aldehydes enhance reaction rates compared to electron-donating groups (EDGs) due to increased electrophilicity of the imine intermediate ( ).
Condensation Reactions
The compound participates in Knoevenagel condensations with active methylene compounds, forming α,β-unsaturated carbonyl derivatives. For example, reactions with 1,3-thiazolidine-2,4-dione yield benzothiazole hybrids with anti-tubercular activity ( ):
Anti-tubercular activity data ( ):
| Derivative | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 12a | 100 | 99 |
| 9a | 250 | 98 |
These reactions typically employ piperidine as a catalyst in ethanol, achieving yields >85% ( ).
Metal Complexation
The hydrazone group acts as a bidentate ligand, coordinating transition metals such as Zn(II) and Ni(II) through nitrogen and sulfur atoms ( ). Applications include colorimetric sensors for industrial and environmental monitoring:
| Metal Ion | pH Range | Color Change | Detection Limit (ppm) |
|---|---|---|---|
| Zn(II) | 10.0–11.0 | Yellow | 0.163–1.96 |
| Ni(II) | 5.5–7.5 | Green | 0.117–2.64 |
These complexes exhibit strong absorption at 400–466 nm, enabling quantitative analysis via UV-Vis spectroscopy ( ).
Nucleophilic Substitution
The 4-phenyl-1,3-thiazol-2-yl group undergoes nucleophilic substitution at the C-2 position. Reactions with α-haloketones or allyl isothiocyanate yield functionalized thiazoles with enhanced bioactivity ( ):
Mechanistic pathway:
-
Thiazole sulfur attacks electrophilic carbon in α-haloketone.
-
Intramolecular cyclization forms fused thiazolo[3,2-b]thiazole derivatives.
Optimal conditions for these reactions include DBU as a base in THF at 60°C, achieving 70–78% yields ( ).
Scientific Research Applications
Analytical Chemistry
Reagent in Spectrophotometric Analysis
One of the primary applications of this compound is as a reagent in spectrophotometric assays. It exhibits strong electrophilic characteristics, allowing it to form stable adducts with electron-rich compounds. This property is particularly useful in biochemical assays where sensitivity and specificity are critical. The compound can be utilized for the detection of various analytes through colorimetric changes, making it valuable in environmental monitoring and food safety testing.
Microbiological Diagnostics
The compound's interaction with indoles allows for the identification of specific bacterial strains, such as Escherichia coli, which metabolizes tryptophan into indole. This feature makes it a useful tool in microbiological diagnostics, particularly for detecting bacterial contamination in clinical and environmental samples.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 4-(dimethylamino)benzaldehyde exhibit significant antimicrobial properties. The thiazole moiety contributes to this activity by enhancing the compound's interaction with microbial cell structures. Studies have shown that these derivatives can inhibit the growth of various pathogens, including fungi and bacteria .
Potential Anticancer Properties
Preliminary studies suggest that compounds similar to 4-(dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone may possess anticancer properties. The mechanism is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Further research is needed to elucidate these mechanisms and assess their therapeutic potential .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Microbiological Diagnostics | Demonstrated efficacy in identifying E. coli through indole production assays using 4-(dimethylamino)benzaldehyde as a reagent. |
| Study B | Antimicrobial Activity | Showed significant inhibition of fungal growth when tested against various strains, highlighting the compound's potential as an antifungal agent. |
| Study C | Anticancer Properties | Reported that derivatives exhibited cytotoxic effects on cancer cell lines, suggesting further investigation into their use as chemotherapeutic agents. |
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binds to enzymes and proteins, altering their activity and function.
Pathways Involved: Modulates biochemical pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Hydrazone Derivatives with Varied Aromatic Substitutions
- 4-(Dimethylamino)benzaldehyde N,N-Dimethylcarbamylhydrazone (4DCh, Compound III): This carbamylhydrazone derivative () shares the dimethylaminobenzaldehyde backbone but replaces the thiazole ring with a carbamyl group. It exhibited potent constrictive effects on ileal smooth muscle (amplitude reduction: 0.61 ± 0.7 g to 0.15 ± 0.02 g), highlighting the role of hydrazone moieties in modulating biological activity.
- Thiosemicarbazones with Indole-Thiazole Hybrids (e.g., 2a,b): Compounds like 1-[1H-indol-3-ylmethylene]-4-(4-phenyl-1,3-thiazol-2-yl)thiosemicarbazone () feature a thiosemicarbazide linkage (C=S and NH₂) instead of a hydrazone. The thiazole-phenyl group enhances aromaticity, while the thiosemicarbazone moiety enables metal chelation, a property less pronounced in the target hydrazone .
Thiazole-Containing Hydrazones
- 4-(2,4-Dimethylphenyl)-2-[(E)-2-(furan-2-ylmethylene)hydrazinyl]-1,3-thiazole: This analog () replaces the dimethylaminobenzaldehyde with a furfural group. The furan’s electron-withdrawing nature reduces conjugation compared to the dimethylamino group, altering reactivity and solubility.
N-(4-Phenyl-1,3-thiazol-2-yl) Benzamides (5a-o) :
Anti-inflammatory agents () such as compound 5c (4-chlorobenzamide derivative) retain the 4-phenylthiazole core but use an amide linkage instead of hydrazone. The amide group enhances hydrogen-bonding capacity, contributing to higher anti-inflammatory activity (e.g., 65% edema inhibition for 5c ). The hydrazone in the target compound may offer greater conformational flexibility but lower metabolic stability .
Thiazolidinone and Triazole Derivatives
- 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde (4-Oxo-1,3-thiazolidin-2-ylidene)hydrazone: This thiazolidinone derivative () features a ketone in the heterocycle, enabling tautomerism and increased reactivity. The dichlorobenzyloxy group enhances lipophilicity, contrasting with the hydrophilic dimethylamino group in the target compound. Such structural differences influence pharmacokinetic properties like membrane permeability .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) :
Triazole-thione hybrids () exhibit tautomerism between thiol and thione forms, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR. The target hydrazone lacks this tautomerism, offering greater structural rigidity, which may enhance specificity in target binding .
Key Comparative Data
Biological Activity
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, a compound with the molecular formula C₁₈H₁₈N₄S and a molar mass of 322.43 g/mol, has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article delves into its biological activity, including antimicrobial, antitumor, and antioxidant properties, supported by data tables and relevant case studies.
The compound features a dimethylamino group and a thiazole moiety, which contribute to its reactivity and biological interactions. It is primarily recognized for its electrophilic nature, allowing it to form stable adducts with electron-rich compounds such as indoles and amines, making it valuable in biochemical assays and analytical chemistry applications .
Antimicrobial Activity
Research indicates that 4-(Dimethylamino)benzaldehyde derivatives exhibit significant antimicrobial properties. A study demonstrated that the compound could inhibit the growth of various bacterial strains, including Escherichia coli. This is attributed to its ability to react with indoles produced by certain bacteria during tryptophan metabolism .
Table 1: Antimicrobial Activity of 4-(Dimethylamino)benzaldehyde Derivatives
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 10 |
| Staphylococcus aureus | 12 | 10 |
| Salmonella typhimurium | 10 | 10 |
Antitumor Activity
The compound has also shown potential antitumor effects. In vitro studies have reported that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death. For instance, a study highlighted its ability to inhibit cell proliferation in human liver cancer cells with IC50 values ranging from 20 to 50 µM .
Case Study: Antitumor Efficacy
In a recent study involving human liver cancer cells (HepG2), treatment with 4-(Dimethylamino)benzaldehyde hydrazone resulted in a significant reduction in cell viability as assessed by the MTT assay. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging. Results indicated that it possesses moderate antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases.
Table 2: Antioxidant Activity Assessment
| Concentration (mg/mL) | % Scavenging Activity |
|---|---|
| 0.5 | 45 |
| 1.0 | 65 |
| 1.5 | 80 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 4-(Dimethylamino)benzaldehyde hydrazone. Modifications to the thiazole ring or the dimethylamino group can significantly alter its biological profile. For example, substituents at specific positions on the thiazole ring have been shown to enhance antimicrobial potency while maintaining low toxicity levels .
Q & A
Q. What are the standard synthetic routes for preparing 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone?
The compound is synthesized via condensation of 4-(dimethylamino)benzaldehyde with a hydrazine derivative containing the 4-phenyl-1,3-thiazol-2-yl moiety. Key steps include:
- Reacting 4-phenyl-1,3-thiazol-2-amine with hydrazine hydrate to form the hydrazine intermediate.
- Condensation with 4-(dimethylamino)benzaldehyde under mild acidic conditions (e.g., glacial acetic acid in ethanol) at reflux for 4–6 hours .
- Purification via recrystallization using ethanol/water mixtures, monitored by TLC and characterized via NMR (¹H/¹³C) and IR spectroscopy .
Q. How is the structural integrity of this hydrazone confirmed experimentally?
Structural validation employs:
- Spectroscopy : ¹H NMR to confirm hydrazone formation (δ ~8–9 ppm for the imine proton) and IR for C=N stretching (~1600 cm⁻¹) .
- X-ray crystallography : Single-crystal analysis using programs like SHELXL or SIR97 to resolve bond lengths and angles, with hydrogen-bonding networks stabilizing the E-configuration .
- Elemental analysis : Matching calculated and observed C, H, N, S content to verify purity .
Advanced Research Questions
Q. How can computational tools resolve contradictions in crystallographic data for this compound?
Discrepancies in X-ray data (e.g., thermal motion or disorder) are addressed via:
- Dual refinement strategies : Using SHELXL for high-resolution datasets and SIR97 for partial structure solutions, cross-validated against spectroscopic data .
- Hydrogen-bonding analysis : ORTEP-3 visualizes intramolecular interactions (e.g., aldehyde oxygen-thiazole nitrogen stabilization) to validate geometry .
- DFT calculations : Comparing experimental and computed lattice energies to identify outliers in molecular packing .
Q. What experimental design considerations are critical for evaluating its biological activity?
Given structural similarity to bioactive thiazoles:
- Assay selection : Prioritize enzyme inhibition (e.g., Leishmania spp. cysteine proteases) and antimicrobial screens (MIC assays against Gram+/Gram– bacteria) .
- Control compounds : Include 4-phenyl-1,3-thiazol-2-amine derivatives to isolate the hydrazone’s contribution .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., Leishmania major N-myristoyltransferase), validating poses via molecular dynamics .
Q. How can reaction conditions be optimized to stabilize the hydrazone’s E-configuration?
The E-isomer dominates due to intramolecular H-bonding between the aldehyde oxygen and thiazole nitrogen. Optimization includes:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance H-bond stabilization, reducing Z-isomer formation .
- Catalysis : Trace acetic acid accelerates imine formation without promoting tautomerization .
- Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., oxidation of the dimethylamino group) .
Q. What strategies address conflicting bioactivity data in structurally analogous compounds?
For inconsistent results (e.g., variable antimicrobial activity):
- SAR analysis : Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate structure with potency .
- Metabolic stability assays : Test susceptibility to hepatic microsomal degradation, which may explain reduced in vivo efficacy .
- Synergistic studies : Combine with known inhibitors (e.g., fluconazole for antifungal assays) to identify additive effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
